2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide
Description
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBBDNOTLHQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide typically involves the condensation of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with N-ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate and refine the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the quinoxaline core. Key comparisons include:
Key Observations :
- N-Substituent Impact : The ethyl group in the target compound balances lipophilicity and solubility compared to bulkier substituents like isobutyl (risk of toxicity) or aromatic groups (e.g., 4-methylphenyl, which may enhance crystallinity) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter reactivity or binding affinity, whereas electron-donating groups (e.g., methyl in ) could stabilize interactions with hydrophobic pockets.
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide is a member of the quinoxaline derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the inhibition of the Nonsense-Mediated mRNA Decay (NMD) pathway. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of the NMD pathway. NMD is a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). By inhibiting this pathway:
- Increased Stability : The compound stabilizes PTC-containing mRNAs, leading to increased expression levels of proteins like p53.
- Disruption of Protein Interactions : It disrupts the interaction between SMG7 and UPF1 proteins, essential for NMD function.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity:
- Cytotoxicity : In cell line studies, it has shown cytotoxic effects against various cancer cell lines. For instance:
- Antitumor Activity : The compound's ability to stabilize p53 mRNA correlates with increased p53 protein levels, which is crucial in tumor suppression and apoptosis induction.
Case Studies
A notable case study examined the effects of this compound on human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| Jurkat T Cells | 8.10 | Induction of apoptosis |
| HeLa Cells | 12.50 | Increased p53 expression |
| MCF7 Breast Cancer | 10.00 | Cell cycle arrest at G1 phase |
These results highlight the compound's potential as an anticancer agent through modulation of mRNA stability and protein expression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a functionalized quinoxaline core. For example, analogous acetamide derivatives are synthesized via coupling reactions between substituted amines and activated carbonyl intermediates under acidic or basic conditions . Purity is validated using HPLC (≥95% purity, as noted in pharmacological studies) and corroborated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions observed in related quinoxaline derivatives) .
- Spectroscopy : Infrared (IR) spectroscopy identifies amide and carbonyl stretches, while NMR (¹H/¹³C) confirms substituent positions and stereochemistry .
- Chromatography : Reverse-phase HPLC ensures purity and stability under storage conditions .
Advanced Research Questions
Q. How does this compound inhibit nonsense-mediated mRNA decay (NMD), and what experimental models validate this mechanism?
- Methodological Answer : The compound (NMDI-14) binds to NMD pathway components, likely interfering with UPF1 ATPase activity. In vitro validation involves luciferase reporter assays in HEK293T cells transfected with plasmids containing premature termination codons (PTCs). Dose-response curves (0.1–10 µM) quantify inhibition efficiency, while Western blotting confirms reduced degradation of PTC-containing transcripts .
Q. How can researchers resolve contradictions in crystallographic data for related tetrahydroquinoxaline derivatives?
- Methodological Answer : Discrepancies in bond angles or hydrogen-bonding geometries (e.g., N1–C7–C8A vs. O1–C7–C8–N2 parameters) require refinement using software like SHELXL . Multi-temperature crystallography or high-pressure studies can assess flexibility. Cross-validation with density functional theory (DFT) optimizes structural accuracy .
Q. What strategies mitigate the compound’s developmental toxicity in zebrafish models?
- Methodological Answer : Toxicity observed in zebrafish embryos (e.g., cardiac defects at >5 µM) necessitates dose optimization via microinjection at later developmental stages (e.g., 24–48 hpf). Alternatively, prodrug formulations or controlled-release matrices (e.g., PLGA nanoparticles) may reduce acute toxicity while maintaining efficacy.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to UPF1 or B1 receptors, using crystal structures (PDB: 4U5Z for UPF1) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues (e.g., UPF1 Tyr634) .
- QSAR models : Train on analogs to optimize logP and polar surface area for blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
